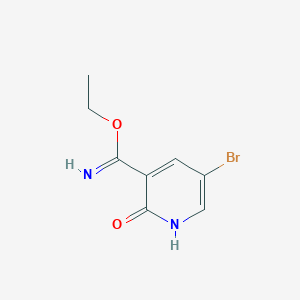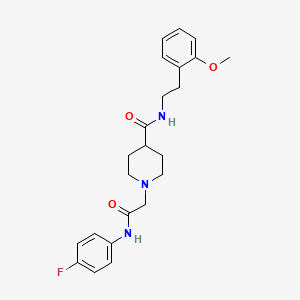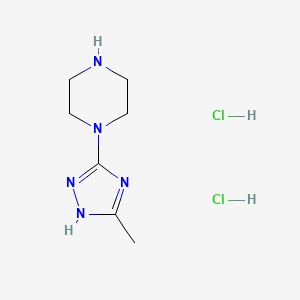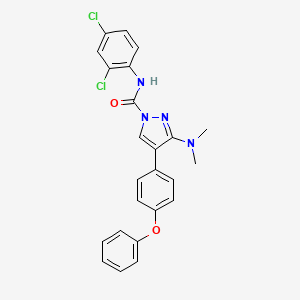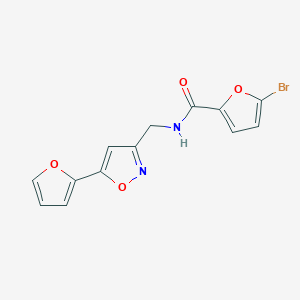
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is a complex organic compound that features a quinoline core substituted with chlorine atoms and a sulfonate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the quinoline core: Starting with a suitable precursor, the quinoline core is synthesized through cyclization reactions.
Chlorination: The quinoline core is then chlorinated at the 5 and 7 positions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonation: The 4-chloro-3-propoxybenzene-1-sulfonate moiety is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The quinoline core can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives.
科学的研究の応用
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The chlorine atoms and sulfonate group can participate in various binding interactions, influencing the compound’s activity. The quinoline core can intercalate with DNA or interact with enzymes, affecting their function.
類似化合物との比較
Similar Compounds
5,7-Dichloroquinolin-8-ol: Similar quinoline core but lacks the sulfonate ester group.
5-Chloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate: Similar structure but with one less chlorine atom on the quinoline core.
Uniqueness
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is unique due to its specific substitution pattern and the presence of both chlorine atoms and a sulfonate ester group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-chloro-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3NO4S/c1-2-8-25-16-9-11(5-6-13(16)19)27(23,24)26-18-15(21)10-14(20)12-4-3-7-22-17(12)18/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINYFQQPOOJAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(8-hydroxy-2,2-dimethyl-6-(m-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2587033.png)
![2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2587036.png)
![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)
![Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B2587041.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2587043.png)
![1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2587044.png)
